![molecular formula C16H14N2O4 B3134445 [(2-benzamidoacetyl)amino] Benzoate CAS No. 400080-43-5](/img/structure/B3134445.png)

[(2-benzamidoacetyl)amino] Benzoate

Übersicht

Beschreibung

Synthesis Analysis

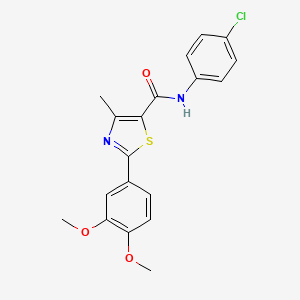

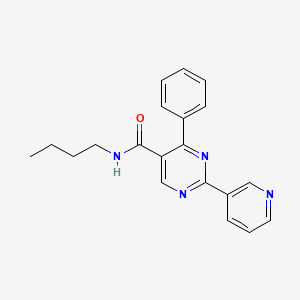

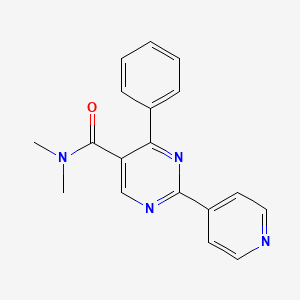

The synthesis of similar compounds often involves a series of steps including alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups .

Molecular Structure Analysis

The molecular formula of “[(2-benzamidoacetyl)amino] Benzoate” is C16H14N2O4 and its molecular weight is 298.29 g/mol.

Chemical Reactions Analysis

The reactions of similar compounds provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Wissenschaftliche Forschungsanwendungen

Enhancing NMDA Receptor-Mediated Neurotransmission

[(2-benzamidoacetyl)amino] benzoate, as sodium benzoate, has been studied for its role in schizophrenia treatment due to its ability to inhibit D-amino acid oxidase, thereby enhancing NMDA receptor-mediated neurotransmission. A study demonstrated significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for D-amino acid oxidase inhibition as a novel approach for drug development in schizophrenia (Lane et al., 2013).

Antiproliferative Activity against Cancer Cells

Another study explored the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides targeting the sigma-1 receptor. Compounds showed potent cytotoxic activity against cancer cell lines, highlighting the potential for developing new anticancer agents (Youssef et al., 2020).

Studying Physico-Chemical Properties for Beta-Adrenolytic Activity

Research on the physico-chemical properties of compounds with potential ultra-short beta-adrenolytic activity has been conducted. These studies aim to understand the relationship between structure and biological activity, which is crucial for drug development (Stankovicová et al., 2014).

Benzoyl Derivatization for Improved Retention in Peptide Mapping

Benzoyl derivatization, through compounds like N-hydroxysuccinamide sulfonyl benzoate, has been used to increase the chromatographic retention of peptides, aiding in enhanced sequence coverage in tryptic peptide mapping. This technique is pivotal in protein analysis and biotechnology (Julka & Regnier, 2004).

Nanocomposite Material Development

Research on layered double hydroxides/polyimide nanocomposites preparation from polyamic acid and LDH–amino benzoate has shown that these materials exhibit enhanced thermal properties and mechanical strength, demonstrating the relevance of this compound in materials science (Hsueh & Chen, 2003).

Inhibition of Rebar Corrosion in Concrete

Studies on the inhibitive action of amino derivatives of benzoate towards corrosion of carbon steel in carbonated concrete environments indicate their potential in extending the lifespan of reinforced concrete structures (Trabanelli et al., 2005).

Wirkmechanismus

While the exact mechanism of action for “[(2-benzamidoacetyl)amino] Benzoate” is not specified, similar compounds have been found to have various biological activities . For example, benzimidazoles have been found to have anticancer properties, and their mechanism of action is related to the substitution pattern around the nucleus .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2-benzamidoacetyl)amino] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-14(11-17-15(20)12-7-3-1-4-8-12)18-22-16(21)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXLWZPJNHLFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole](/img/structure/B3134386.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)

![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)

![N-[4-(dimethylamino)-5-phenyl-2-pyrimidinyl]-N'-phenylurea](/img/structure/B3134403.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)

![4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134410.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)

![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)

![2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3134425.png)

![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)

![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134437.png)